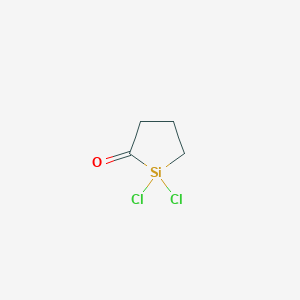
1,1-Dichlorosilolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorosilolan-2-one is an organosilicon compound characterized by the presence of two chlorine atoms attached to a silicon atom within a cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichlorosilolan-2-one can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with carbonyl compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the cyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichlorosilolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane and silane derivatives, which have applications in materials science and organic synthesis.
Scientific Research Applications
1,1-Dichlorosilolan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dichlorosilolan-2-one involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and potential applications. The pathways involved in its reactions are often studied to understand its behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichlorosilane: A simpler compound with similar reactivity but lacking the cyclic structure.
1,2-Dichlorosilane: Another related compound with different substitution patterns on the silicon atom.
Uniqueness
1,1-Dichlorosilolan-2-one is unique due to its cyclic structure, which imparts distinct chemical properties and reactivity compared to its linear counterparts. This uniqueness makes it valuable in specific applications where cyclic organosilicon compounds are preferred.
Properties
CAS No. |
62581-58-2 |
|---|---|
Molecular Formula |
C4H6Cl2OSi |
Molecular Weight |
169.08 g/mol |
IUPAC Name |
1,1-dichlorosilolan-2-one |
InChI |
InChI=1S/C4H6Cl2OSi/c5-8(6)3-1-2-4(8)7/h1-3H2 |
InChI Key |
LZCISMFJKFBDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)[Si](C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















